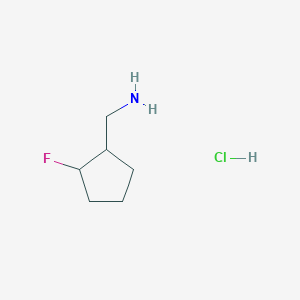

(2-Fluorocyclopentyl)methanaminehydrochloride

Description

BenchChem offers high-quality (2-Fluorocyclopentyl)methanaminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorocyclopentyl)methanaminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQGBWOQCVVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structure-Activity Relationship (SAR) of Fluorinated Cyclopentyl Amines

Executive Summary

The fluorinated cyclopentyl amine scaffold represents a high-value pharmacophore in modern drug design, acting as a superior bioisostere for pyrrolidines and prolines. By introducing fluorine atoms onto the cyclopentyl ring, medicinal chemists can precisely modulate basicity (

Structural Dynamics: The Fluorine Gauche Effect[1]

The conformational landscape of fluorinated cyclopentyl amines is dominated by the fluorine gauche effect . Unlike non-fluorinated alkanes where steric repulsion favors anti conformations,

Mechanistic Drivers

Two primary forces drive this conformational lock:[1]

-

Hyperconjugation: Delocalization of electron density from the

or -

Electrostatic Interaction: In protonated amines (ammonium species), a stabilizing electrostatic attraction occurs between the electronegative fluorine (

) and the electropositive ammonium hydrogens (

This effect is critical for pre-organizing the ligand for receptor binding, reducing the entropic penalty upon docking.

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the gauche conformer in

Figure 1: Thermodynamic equilibrium shifting toward the bioactive gauche conformer due to stereoelectronic effects.

Physicochemical Modulation

Strategic fluorination alters the electronic landscape of the amine. The high electronegativity of fluorine pulls electron density through the

Basicity ( ) Tuning

Modulating

Table 1: Comparative Physicochemical Properties

| Scaffold Variant | Structure Description | Est. | Metabolic Stability | |

| Cyclopentylamine | Parent Scaffold | ~10.6 | Ref | Low (C-H Oxidation) |

| 3-Fluorocyclopentylamine | Monofluorination ( | ~9.0 | +0.1 to +0.2 | Moderate |

| 3,3-Difluorocyclopentylamine | Gem-difluorination ( | ~7.3 - 8.0 | +0.3 to +0.5 | High (Blocker) |

| 3-(Trifluoromethyl)cyclopentylamine | Remote | ~9.5 | +0.8 | High |

Note: Values are approximate and solvent-dependent. Data synthesized from general trends in fluorinated amine SAR [1, 5].

Experimental Protocol: Parallel Synthesis of Amide Libraries

To explore the SAR of 3,3-difluorocyclopentyl amines, high-throughput parallel synthesis is the industry standard. The following protocol details the generation of an amide library using 3,3-difluorocyclopentanamine hydrochloride as the core building block.

Reagents & Equipment

-

Core: 3,3-Difluorocyclopentanamine HCl (0.2 M in DMF).[2]

-

Electrophiles: Diverse Carboxylic Acids (

, 0.2 M in DMF). -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.2 M in DMF).[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) (0.4 M in DMF).[2]

-

Apparatus: 96-well reaction block, orbital shaker.

Step-by-Step Workflow

-

Preparation: Dissolve all reagents in anhydrous DMF to specified concentrations.

-

Dispensing:

-

Add 100 µL of Amine Core solution (20 µmol) to each well.

-

Add 100 µL of unique Carboxylic Acid solution (20 µmol) to each well.

-

Add 100 µL of HATU solution (20 µmol).

-

Add 100 µL of DIPEA solution (40 µmol, 2.0 equiv).

-

-

Reaction: Seal the block and agitate at Room Temperature for 16 hours .

-

Quenching: Add 200 µL of distilled water to each well to quench unreacted HATU.

-

Extraction (Liquid-Liquid):

-

Add 500 µL Ethyl Acetate (EtOAc).

-

Shake vigorously for 5 minutes.

-

Allow phase separation; transfer organic (top) layer to a collection plate.

-

Repeat extraction once.

-

-

Concentration: Evaporate solvent using a centrifugal evaporator (SpeedVac).

Workflow Visualization

Figure 2: High-throughput parallel synthesis workflow for fluorinated amide generation [4].

Metabolic Stability & Biological Implications[3][4][5][6][7][8][9][10][11]

The cyclopentyl ring is traditionally susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to ring hydroxylation and subsequent cleavage.

The Fluorine Blockade

Replacing metabolically labile C–H bonds with C–F bonds significantly enhances stability due to the strength of the C–F bond (~116 kcal/mol vs. ~99 kcal/mol for C–H).

-

Mechanism: Fluorine acts as a metabolic blocker at the site of substitution.[3]

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine deactivates adjacent C–H bonds towards Hydrogen Atom Transfer (HAT) mechanisms used by CYP enzymes [8, 9].

Case Study: Antibacterial Quinolones

In the development of quinolone antibacterials (e.g., DQ-113), the introduction of a fluorinated cyclopropyl-pyrrolidine side chain (structurally analogous to cyclopentyl amines) demonstrated a 4-fold increase in potency against Gram-positive bacteria compared to non-fluorinated variants.[4] The fluorine atom not only improved metabolic stability but also modulated the lipophilicity to enhance bacterial cell wall penetration [7].

References

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Institutes of Health (NIH). Available at: [Link]

-

Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.[5] Available at: [Link][5]

-

Fluorine conformational effects in enantioselective organocatalytic reaction design. ETH Zurich Research Collection. Available at: [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Yuntsg. Available at: [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials. PubMed. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link][6]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Hydrogen Bonding Potential of Fluorinated Cycloalkylamines

Executive Summary

The strategic introduction of fluorine into cycloalkylamine scaffolds (e.g., piperidines, pyrrolidines) is a high-leverage tactic in modern drug design. Beyond metabolic blocking, fluorine acts as a profound modulator of molecular conformation and basicity.[1][2] This guide analyzes the hydrogen bonding potential of these systems, distinguishing between the weak acceptor capability of organic fluorine and its strong inductive influence on the N-H donor. We provide a validated experimental framework to characterize these intramolecular interactions, which are critical for optimizing membrane permeability and mitigating P-glycoprotein (P-gp) efflux.

Theoretical Framework: The Nature of the Interaction

To deploy fluorinated amines effectively, one must first deconstruct the physical forces at play. Contrary to the behavior of oxygen or nitrogen, organic fluorine is a poor hydrogen bond acceptor. However, in cycloalkylamines, the Intramolecular Hydrogen Bond (IMHB) (

The Gauche Effect & Hyperconjugation

In 1,2-disubstituted ethanes (and by extension,

-

Mechanism: Hyperconjugative donation from the

bonding orbital into the low-lying -

Result: This locks the fluorine and the amine (or ammonium) into a spatial arrangement that facilitates an intramolecular contact (

).

Basicity Modulation (pKa)

Fluorine is the most electronegative element (

Table 1: Impact of Fluorination on Piperidine Basicity

| Scaffold Structure | Position of F | Conformation | Approx. pKa | |

| Piperidine | None | Chair | 11.1 | - |

| 3-Fluoro-piperidine | Chair | 9.4 | -1.7 | |

| 3-Fluoro-piperidine | Chair | 8.5 | -2.6 | |

| 4-Fluoro-piperidine | Chair | 9.6 | -1.5 | |

| 3,3-Difluoro-piperidine | Chair | 7.8 | -3.3 |

Note: Data derived from aqueous titration at 25°C. The equatorial fluorine exerts a stronger inductive effect due to better orbital alignment with the nitrogen lone pair.

Structural Dynamics & Signaling Pathways

The following diagram illustrates the decision logic and mechanistic pathway when assessing a fluorinated amine for drug suitability.

Caption: Workflow connecting physicochemical characterization (pKa, NMR) to pharmaceutical outcomes (Permeability, Stability).

Experimental Protocols

To validate the presence of hydrogen bonding, standard 1D NMR is insufficient. The following protocols are self-validating systems designed to distinguish between steric proximity and true hydrogen bonding.

Protocol A: Solvent Titration Analysis

Objective: Determine the solvent accessibility of the N-H proton. If the N-H is involved in an IMHB with fluorine, it will be shielded from solvent interactions.

-

Preparation: Dissolve 2 mg of the fluorinated amine in 600

L of -

Initial Scan: Acquire a standard

H NMR spectrum. Record the chemical shift ( -

Titration: Sequentially add DMSO-

(a strong H-bond acceptor) in 10 -

Analysis: Plot

(change in chemical shift) vs. DMSO concentration.-

Steep Slope: The N-H is free and rapidly H-bonds with DMSO.

-

Flat/Shallow Slope: The N-H is "locked" in an IMHB with fluorine and resists solvation.

-

Protocol B: H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Objective: Confirm spatial proximity (< 3.5 Å) between the Fluorine and the N-H proton.[3]

-

Instrument Setup: Requires a probe capable of simultaneous

H and -

Pulse Sequence: Use a phase-sensitive HOESY sequence with mixing times (

) ranging from 300 to 800 ms. -

Acquisition:

-

Set spectral width to cover the specific F and H regions.

-

Acquire 256 increments in the indirect dimension (

F).

-

-

Validation Criteria:

-

Positive Signal: A cross-peak at the intersection of the N-H proton shift and the C-F fluorine shift confirms they are spatially close.

-

Control: Compare with a non-fluorinated analog or a regioisomer where IMHB is geometrically impossible (e.g., 4-fluoropiperidine vs 3-fluoropiperidine).

-

Implications for Drug Design[1][2][3][5][6][7]

Permeability and "Chameleonic" Behavior

Fluorinated amines can exhibit "chameleonic" properties. In aqueous environments, the high polarity of the C-F bond aids solubility. In lipid bilayers, the IMHB (

-

Metric: Look for a

LogD > 0.5 when comparing the fluorinated analog to the parent amine.

P-gp Efflux Mitigation

P-glycoprotein recognizes H-bond donors. By engaging the N-H in an intramolecular bond with fluorine, the apparent H-bond donor count (HBD) is reduced, often lowering the Efflux Ratio (ER).

-

Case Study: In the optimization of Cathepsin K inhibitors, introducing a

-fluorine to the piperidine ring reduced the ER from 14 to 1.2, enabling CNS penetration.

References

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[4] [Link]

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[5] Beilstein Journal of Organic Chemistry. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][6][7][5][4][8][9][10] Chemical Society Reviews. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Dalvit, C., et al. (2001). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. educationgroup.mit.edu [educationgroup.mit.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: (2-Fluorocyclopentyl)methanamine in Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of (2-Fluorocyclopentyl)methanamine , a specialized fluorinated building block in modern drug discovery.

Executive Summary

(2-Fluorocyclopentyl)methanamine (CAS: 1781073-42-4 for HCl salt) represents a high-value scaffold for "Scaffold Hopping" and "Fluorine Scanning" in lead optimization. Unlike its non-fluorinated carbocyclic parent, this motif introduces a permanent dipole and a specific conformational bias due to the fluorine gauche effect , often locking the exocyclic amine into a preferred orientation relative to the ring.

This guide explores its role as a bioisostere for proline and cyclopentylmethanamine, detailing its synthesis, physicochemical impact, and application in high-affinity ligand design (e.g., HCV protease inhibitors).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The introduction of a fluorine atom at the C2 position of the cyclopentyl ring drastically alters the electronic landscape of the methanamine tail.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₆H₁₂FN | Low MW fragment, ideal for Fsp³ enrichment. |

| Stereochemistry | cis- and trans-isomers | Critical: The cis vs. trans relationship dictates the vector of the amine lone pair. |

| pKa (Amine) | ~8.5 - 9.2 (Est.) | Lower than non-fluorinated analog (~10.5) due to the |

| LogP | ~0.5 - 0.8 | Fluorine lowers lipophilicity compared to a methyl group but increases it relative to a hydroxyl, offering a "Goldilocks" zone for solubility. |

| Conformation | Rigidified | The C–F bond induces a preferred ring pucker (envelope) to maximize hyperconjugative stabilization ( |

Synthetic Methodology

Reliable access to this building block is a prerequisite for its use. The following protocol describes a robust, stereoselective route starting from ethyl 2-oxocyclopentanecarboxylate , a cheap commodity chemical.

Retrosynthetic Logic

The synthesis hinges on the Deoxofluorination of a

Step-by-Step Protocol

Step 1: Diastereoselective Reduction

-

Reagents: NaBH₄, EtOH, 0°C.

-

Process: Reduction of the ketone yields ethyl 2-hydroxycyclopentanecarboxylate .

-

Note: This typically yields a mixture of cis/trans alcohols. Separation at this stage via flash chromatography is recommended to ensure stereochemical purity downstream.

Step 2: Deoxofluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, CH₂Cl₂, -78°C to RT.

-

Mechanism: S_N2 displacement with inversion of configuration.

-

Input:cis-Alcohol

trans-Fluoride. -

Input:trans-Alcohol

cis-Fluoride.

-

-

Safety: DAST releases HF; use plasticware where possible and quench carefully with aqueous NaHCO₃.

Step 3: Reduction to Alcohol

-

Reagents: LiAlH₄ (1.1 equiv), THF, 0°C.

-

Product: (2-Fluorocyclopentyl)methanol .

-

Checkpoint: Verify retention of fluorine (¹⁹F NMR:

-170 to -190 ppm).

Step 4: Activation & Azidation

-

Reagents: 1) MsCl, Et₃N, DCM; 2) NaN₃, DMF, 60°C.

-

Process: The alcohol is converted to the mesylate, then displaced by azide.[1] This step proceeds with inversion if the leaving group is on the ring, but here the reaction is on the exocyclic methylene, preserving the ring stereochemistry.

Step 5: Staudinger Reduction

-

Reagents: PPh₃, THF/H₂O or H₂/Pd-C.

-

Product: (2-Fluorocyclopentyl)methanamine .

Synthetic Workflow Diagram

Caption: Linear synthetic route emphasizing the critical deoxofluorination step which defines the stereochemistry.

Medicinal Chemistry Applications

The "Fluorine Effect" on Conformation

In 1,2-disubstituted systems, the gauche effect dictates that the most electronegative substituents (F and N) often prefer a gauche (synclinal) orientation to maximize orbital overlap between

-

In (2-Fluorocyclopentyl)methanamine: The rigid cyclopentane ring limits the available torsion angles. The fluorine atom locks the ring pucker, forcing the exocyclic amine vector into a specific quadrant. This is exploited to pre-organize the ligand for binding, reducing the entropic penalty (

) upon binding to a protein target.

Case Study: HCV Protease Inhibitors

Research into Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., analogs of Glecaprevir) has utilized fluorinated cycloalkyl caps to modulate potency.

-

Mechanism: Replacing a standard cyclopentyl cap with a 2-fluorocyclopentyl moiety alters the interaction with the S4 pocket of the protease.[2]

-

Outcome: The fluorine atom can engage in multipolar interactions with backbone carbonyls or orthogonal dipoles within the enzyme active site, often improving potency against resistant variants (e.g., D168A mutants) by stabilizing a unique binding conformation that non-fluorinated analogs cannot access.

Bioisosteric Logic Map

The following diagram illustrates the decision-making process for deploying this building block.

Caption: Strategic rationale for substituting a standard amine with the 2-fluoro analog during Lead Optimization.

Handling & Safety

-

Stability: The C–F bond is metabolically stable and resistant to hydrolysis. However, the free amine can absorb CO₂ from the air; store as the hydrochloride salt (hygroscopic solid).

-

Hazards: Like most primary amines, it is an irritant. The fluorinated precursors (especially if using DAST) require strict anhydrous conditions and fume hood ventilation due to HF generation potential.

References

-

Grygorenko, O. O., et al. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.[3]

-

Soumana, D. I., et al. (2016). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. ACS Chemical Biology.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (2-Fluorocyclopentyl)methanamine Hydrochloride

Topic: Synthesis protocols for (2-Fluorocyclopentyl)methanamine hydrochloride Content Type: Application Note & Protocol

Introduction & Strategic Analysis

(2-Fluorocyclopentyl)methanamine hydrochloride (CAS: 1781073-42-4) is a high-value fluorinated building block used in the development of bioisosteres for saturated heterocycles. The introduction of a fluorine atom onto the cyclopentane ring induces significant electronic and conformational changes (the gauche effect) that can modulate the lipophilicity (LogP) and metabolic stability of drug candidates.

This protocol details a robust, scalable 5-step synthesis starting from the commercially available ethyl 2-oxocyclopentanecarboxylate. Unlike routes relying on unstable epoxide openings or hazardous cyanohydrin intermediates, this pathway utilizes a diastereoselective reduction followed by a controlled deoxofluorination. This approach allows for the separation of cis and trans isomers at the ester stage, ensuring high stereochemical purity in the final amine salt.

Retrosynthetic Logic

The synthesis is designed around the "Inversion Strategy." The critical C–F bond is formed via nucleophilic fluorination of a secondary alcohol using Diethylaminosulfur Trifluoride (DAST). Since this reaction proceeds via an SN2 mechanism with inversion of configuration, the stereochemistry of the precursor alcohol dictates the stereochemistry of the final product.

Figure 1: Retrosynthetic analysis highlighting the critical deoxofluorination step.

Detailed Experimental Protocols

Step 1: Diastereoselective Reduction of Ethyl 2-oxocyclopentanecarboxylate

This step establishes the relative stereochemistry of the ring system. Sodium borohydride reduction typically favors the trans-alcohol (thermodynamic product) or a mixture, depending on solvent and temperature.

-

Reagents: Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), NaBH4 (0.5 eq), Ethanol (anhydrous).

-

Mechanism: Hydride attack on the ketone.

Protocol:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (10.0 g, 64.0 mmol) in anhydrous Ethanol (100 mL) under N2 atmosphere. Cool to 0 °C.

-

Add NaBH4 (1.21 g, 32.0 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H2).

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add saturated NH4Cl solution (50 mL).

-

Extraction: Concentrate to remove ethanol. Extract aqueous residue with EtOAc (3 x 50 mL).

-

Purification: Dry organic layer (MgSO4) and concentrate. The residue is typically a mixture of cis/trans isomers.

-

Note: For high stereochemical purity, separate isomers via Flash Column Chromatography (Hexanes/EtOAc 8:2) at this stage.

-

Step 2: Deoxofluorination (The Critical Step)

This step replaces the hydroxyl group with fluorine. The reaction uses DAST (Diethylaminosulfur Trifluoride).[1]

-

Critical Control Point: Temperature control is vital to prevent elimination to ethyl cyclopent-1-enecarboxylate.

-

Stereochemistry: This reaction proceeds with inversion . A trans-alcohol yields a cis-fluoride, and vice versa.

Protocol:

-

Dissolve Ethyl 2-hydroxycyclopentanecarboxylate (5.0 g, 31.6 mmol) in anhydrous DCM (50 mL) in a plastic or Teflon-coated flask. Cool to -78 °C (Dry ice/Acetone bath).

-

Add DAST (5.0 mL, 38.0 mmol) dropwise via syringe over 30 minutes. Maintain temp < -70 °C.

-

Stir at -78 °C for 1 hour, then allow to warm slowly to RT over 4 hours.

-

Quench: Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO3 and crushed ice. Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine.

-

Purification: Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Target Product: Ethyl 2-fluorocyclopentanecarboxylate.

-

Validation:19F NMR (look for multiplet at δ -170 to -190 ppm).

-

Step 3: Reduction to (2-Fluorocyclopentyl)methanol

Lithium Borohydride (LiBH4) is selected over LiAlH4 to minimize the risk of defluorination (reduction of the C-F bond).

Protocol:

-

Dissolve Ethyl 2-fluorocyclopentanecarboxylate (3.0 g, 18.7 mmol) in anhydrous THF (30 mL). Cool to 0 °C.

-

Add LiBH4 (2.0 M in THF, 14.0 mL, 28.0 mmol) dropwise.

-

Stir at RT for 12 hours.

-

Quench: Cool to 0 °C. Add Acetone (2 mL) followed by saturated NH4Cl.

-

Workup: Extract with Et2O (3 x 30 mL). Dry (Na2SO4) and concentrate.[2]

-

Yield: The resulting colorless oil is usually sufficiently pure for the next step.

Step 4: Conversion to Amine (Via Mesylate & Azide)

This two-stage sequence avoids the use of unstable aldehydes (reductive amination route) and provides higher yields.

Part A: Mesylation

-

Dissolve alcohol (2.0 g, 16.9 mmol) and Et3N (3.5 mL, 25.4 mmol) in DCM (20 mL) at 0 °C.

-

Add Methanesulfonyl chloride (MsCl) (1.6 mL, 20.3 mmol) dropwise.

-

Stir 2 hours. Wash with water, 1N HCl, and NaHCO3. Concentrate to give the crude mesylate.

Part B: Azidation

-

Dissolve crude mesylate in DMF (15 mL).

-

Add Sodium Azide (NaN3) (1.65 g, 25.4 mmol). Safety: NaN3 is toxic and shock-sensitive.

-

Heat to 60 °C for 6 hours.

-

Dilute with water (50 mL) and extract with Et2O (3 x 30 mL). Concentrate carefully (azides can be volatile).

Part C: Staudinger Reduction

-

Dissolve crude azide in THF (20 mL).

-

Add Triphenylphosphine (PPh3) (4.9 g, 18.6 mmol). Stir until N2 evolution ceases (formation of iminophosphorane).

-

Add Water (2 mL) and heat to reflux for 3 hours.

-

Concentrate.[3][4] Redissolve in Et2O and extract with 1N HCl (3 x 20 mL) to pull the amine into the aqueous phase.

-

Basify aqueous phase with 2N NaOH (pH > 12) and extract with DCM (3 x 30 mL).

-

Dry (Na2SO4) and concentrate to obtain the free amine.

Step 5: Hydrochloride Salt Formation

Converting the free amine to the HCl salt ensures long-term stability and facilitates handling as a solid.

Protocol:

-

Dissolve the free amine (approx. 1.5 g) in anhydrous Diethyl Ether (10 mL).

-

Cool to 0 °C.

-

Add HCl (4.0 M in Dioxane, 4.0 mL) dropwise. A white precipitate will form immediately.

-

Stir for 30 minutes.

-

Filtration: Filter the solid under N2 or Argon. Wash with cold Ether.

-

Drying: Dry under high vacuum at 40 °C for 12 hours.

Analytical Validation & QC

To ensure the integrity of the protocol, the following analytical parameters must be met.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6 or D2O) | Integration of -CH2NH3+ (approx 3.0 ppm) matches ring protons. |

| Fluorine Content | 19F NMR | Distinct multiplet at -170 to -190 ppm (H-F coupling). |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 97% Area under curve.[4] |

| Counterion | Ion Chromatography / AgNO3 Test | Positive for Chloride. |

Key NMR Diagnostic Signals[5]

-

19F NMR: The geminal proton (H-C-F) will show a large coupling constant (

) in the 1H NMR, often appearing as a doublet of multiplets. -

Stereochemistry: The coupling constants of the H-C-F proton with neighboring protons can distinguish cis vs trans isomers (Karplus relationship).

Safety & Handling Guide

-

DAST (Diethylaminosulfur Trifluoride): Highly reactive.[1] Releases HF upon contact with water. Use only in a fume hood. Do not heat neat DAST above 50 °C (explosion hazard).

-

Sodium Azide (NaN3): Acutely toxic. Do not use halogenated solvents (DCM) with NaN3 if possible (formation of diazidomethane, explosive). In this protocol, DMF is used for the reaction, and extraction is done with Ether.

-

Hydrofluoric Acid (HF): Generated during DAST quench. Ensure Calcium Gluconate gel is available.

References

-

Enzymatic Deracemization of Fluorocyclopentanols: Title: Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Source: Arkivoc. URL:[Link]

-

Fluorinated Building Block Synthesis: Title: Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. Source: ChemRxiv. URL:[Link]

-

General DAST Fluorination Protocols: Title: Deoxofluorination of Alcohols with DAST. Source: Organic Reactions (Wiley). URL:[Link]

Sources

Application Note: High-Precision Conformational Locking in Peptidomimetics using (2-Fluorocyclopentyl)methanamine HCl

Abstract & Strategic Value

In modern peptidomimetic design, the primary failure mode for peptide therapeutics is poor bioavailability and rapid proteolytic degradation.[1] These issues stem largely from the inherent flexibility of the peptide backbone. (2-Fluorocyclopentyl)methanamine HCl represents a high-value "conformational lock." Unlike standard cycloalkanes, the introduction of the fluorine atom at the C2 position leverages the stereoelectronic gauche effect to bias the cyclopentane ring pucker.

This guide details the mechanistic basis and experimental protocols for incorporating this scaffold to freeze bioactive conformations, thereby increasing potency (by reducing the entropic penalty of binding) and metabolic stability.

Rational Design: The Fluorine Steering Effect

The Mechanism: Why Fluorine?

The utility of (2-Fluorocyclopentyl)methanamine extends beyond simple lipophilicity. It functions as a structural directing group.

-

The Gauche Effect: In 1,2-disubstituted ethanes, steric bulk usually dictates an anti conformation.[2] However, due to the high electronegativity of fluorine, the

hyperconjugation stabilizes the gauche conformer.[2] -

Ring Pucker Control: In the cyclopentane ring, this effect forces the ring into a specific "envelope" conformation. This locks the vector of the methanamine (

) tail, allowing precise orientation of the hydrogen-bond donor/acceptor relative to the receptor.

Design Logic Flowchart

The following diagram illustrates the decision matrix for selecting this scaffold over non-fluorinated analogs.

Figure 1: Decision matrix for incorporating fluorinated scaffolds to reduce entropic penalties in ligand binding.

Structural & Physical Properties[1][3]

Understanding the building block is a prerequisite for successful coupling.

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Formula | Calculate stoichiometry based on free base MW after neutralization. | |

| State | HCl Salt (Hygroscopic solid) | Must be neutralized in situ or pre-coupling to permit nucleophilic attack. |

| Stereochemistry | cis or trans (2-fluoro vs. aminomethyl) | Critical: The cis isomer favors a compact "folded" turn; trans favors extended topologies. |

| Solubility | High in Water, MeOH, DMSO; Moderate in DMF | efficient coupling requires DMF/DMSO mixtures if peptide is hydrophobic. |

| Acts as a built-in spy label for binding studies (NMR screening). |

Experimental Protocols

Protocol A: Free-Basing and Activation (The "Salt Trap")

Context: A common error is adding the HCl salt directly to an active ester reaction. The protonated amine (

Materials:

-

(2-Fluorocyclopentyl)methanamine HCl

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

HATU (Coupling Reagent)

-

Carboxylic Acid Partner (e.g., Boc-Amino Acid)

Step-by-Step Procedure:

-

Dissolution: Dissolve

equiv of the Carboxylic Acid partner and -

Pre-Activation: Add

equiv of DIPEA. Stir for 2 minutes. The solution should turn slightly yellow (formation of the OAt-active ester). -

Salt Neutralization (Separate Vial):

-

In a separate vial, dissolve

equiv of (2-Fluorocyclopentyl)methanamine HCl in minimal DMF. -

Add

equiv of DIPEA. Note: You need enough base to neutralize the HCl attached to the amine AND maintain basic pH.

-

-

Coupling: Transfer the neutralized amine solution dropwise to the activated acid solution.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Success Indicator: Disappearance of the acid peak; appearance of product mass (

). -

Troubleshooting: If reaction is slow, check pH. It must be

(spot on wet pH paper).

-

Protocol B: Incorporation into Solid Phase Peptide Synthesis (SPPS)

Context: Using this molecule as a C-terminal cap or side-chain modification on resin.

Workflow Diagram:

Figure 2: Workflow for side-chain modification using the fluorinated amine on solid support.

Specific SPPS Modifications:

-

Stoichiometry: Use

– -

Base: Use

– -

Coupling Time: Extend coupling time to 6 hours or perform double coupling. The steric bulk of the cyclopentyl ring can slow down diffusion into the resin.

Case Study Application: Gamma-Turn Mimetic

Scenario: A researcher is trying to mimic a

Implementation:

-

Design: The flexible Glycine (G) is replaced by an Aspartic Acid residue.

-

Modification: The side chain carboxylic acid of Aspartic Acid is coupled to (2-Fluorocyclopentyl)methanamine .

-

Result: The cyclopentane ring acts as a steric bulk, and the fluorine atom (via the gauche effect) orients the ring away from the peptide backbone. This forces the backbone into a kinked conformation, mimicking the natural turn but with enhanced proteolytic stability due to the non-natural amide bond.

Quality Control & Validation

NMR Validation ( and )

-

NMR: Look for the diastereotopic protons on the

-

NMR: This is the gold standard.

-

Single Peak: Indicates high purity.

-

Chemical Shift: Typically

to -

Coupling: Observe

(geminal) coupling of

-

LC-MS Considerations

-

Ionization: The amine is basic; it flies well in ESI(+).

-

Fluorine Signature: Fluorine (

) does not have a distinct isotope pattern like Chlorine or Bromine. You must rely on accurate mass (Monoisotopic mass change:

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Notes & Protocols: Strategic Implementation of (2-Fluorocyclopentyl)methanamine in Reductive Amination for Drug Discovery

Introduction: The Strategic Value of Fluorinated Amines in Modern Synthesis

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the medicinal chemist's toolkit, enabling the synthesis of diverse primary, secondary, and tertiary amines.[1][2][3] This one-pot procedure, which combines a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, avoids many of the pitfalls of direct alkylation, such as over-alkylation.[2][4] The choice of amine is a critical design element, and the incorporation of fluorine-containing building blocks has become a cornerstone of modern drug design.[5][6]

The introduction of fluorine can profoundly and beneficially alter a molecule's physicochemical and biological properties.[7][8] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize target engagement or solubility, and fine-tune lipophilicity to improve membrane permeability and pharmacokinetic profiles.[5][9] (2-Fluorocyclopentyl)methanamine is a prime example of a building block that leverages these advantages. The fluorine atom on the cyclopentyl ring introduces these desirable electronic and metabolic effects while the primary amine serves as a versatile handle for conjugation to a wide array of carbonyl-containing scaffolds via reductive amination. This guide provides an in-depth exploration of the mechanism, key reaction parameters, and detailed protocols for effectively utilizing (2-Fluorocyclopentyl)methanamine in discovery chemistry programs.

Section 1: Mechanism and Core Principles of Reductive Amination

The success of a reductive amination reaction hinges on a delicate balance between the rate of imine/iminium ion formation and the rate of reduction. The process can be dissected into two fundamental stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone.[1] This forms a carbinolamine intermediate, which then dehydrates to yield an imine (for primary amines) or an enamine. Under the weakly acidic conditions typical for this reaction, the imine is protonated to form a more electrophilic iminium ion.[2][10]

-

Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium ion intermediate.[4][10] While several reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as a reagent of choice for its exceptional mildness, selectivity, and broad functional group tolerance.[11][12] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and its reactions are often faster and produce fewer side products.[10] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, making it highly selective for the iminium ion over aldehydes or ketones.[11][13]

Caption: The two-stage mechanism of reductive amination.

Key Reaction Parameters

-

Reducing Agent: As discussed, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for its selectivity and safety profile.[10][12] It allows for a one-pot procedure where the amine, carbonyl, and reducing agent are mixed together from the start.[11]

-

Solvent: Aprotic solvents are generally used. 1,2-Dichloroethane (DCE) is the most common and often gives the fastest reaction rates.[10][12] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives.[10]

-

Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.3-1.6 equivalents) relative to the carbonyl compound is used to drive the reaction to completion.[10] Using a slight excess of the primary amine can also help suppress the formation of dialkylated side products.[10]

-

Acid Catalyst: For less reactive ketones, the addition of a catalytic amount of acetic acid (AcOH) can accelerate the formation of the iminium ion.[10][12] However, for most aldehydes, this is not necessary.[12]

-

Temperature: Most reactions proceed efficiently at room temperature.

-

pH Control: Maintaining a weakly acidic to neutral pH (typically 5-7) is crucial.[14][15] If the pH is too low (too acidic), the amine nucleophile will be protonated and rendered non-nucleophilic.[4] If the pH is too high (basic), the formation of the iminium ion is disfavored.[14] NaBH(OAc)₃ conveniently provides a self-buffering effect due to the presence of acetate.

Section 2: Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of (2-Fluorocyclopentyl)methanamine with representative aldehyde and ketone substrates. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: A standard workflow for reductive amination experiments.

Protocol 1: Reaction with an Aldehyde (e.g., 4-Methoxybenzaldehyde)

Objective: To synthesize N-((2-fluorocyclopentyl)methyl)-1-(4-methoxyphenyl)methanamine via direct reductive amination.

| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Mass/Volume |

| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 1.0 | 136 mg |

| (2-Fluorocyclopentyl)methanamine | 117.16 | 1.1 | 1.1 | 129 mg |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 318 mg |

| 1,2-Dichloroethane (DCE) | - | - | - | 10 mL |

| Saturated NaHCO₃ (aq) | - | - | - | ~15 mL |

| Dichloromethane (DCM) | - | - | - | ~30 mL |

| Anhydrous Na₂SO₄ | - | - | - | As needed |

Step-by-Step Procedure:

-

Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) and (2-Fluorocyclopentyl)methanamine (129 mg, 1.1 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until all solids dissolve.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in small portions over 5 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-24 hours.[10]

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography. Given the basic nature of the amine product, using an amine-functionalized silica column or adding a competing amine (e.g., 0.5-1% triethylamine) to the eluent can prevent peak tailing and improve separation.[16][17][18]

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Objective: To synthesize N-((2-fluorocyclopentyl)methyl)cyclohexanamine via direct reductive amination.

| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Mass/Volume |

| Cyclohexanone | 98.14 | 1.0 | 1.0 | 98 mg (96 µL) |

| (2-Fluorocyclopentyl)methanamine | 117.16 | 1.2 | 1.2 | 141 mg |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 1.5 | 318 mg |

| Glacial Acetic Acid (AcOH) | 60.05 | 1.1 | 1.1 | 66 mg (63 µL) |

| 1,2-Dichloroethane (DCE) | - | - | - | 10 mL |

| Saturated NaHCO₃ (aq) | - | - | - | ~20 mL |

| Dichloromethane (DCM) | - | - | - | ~30 mL |

| Anhydrous Na₂SO₄ | - | - | - | As needed |

Step-by-Step Procedure:

-

Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (96 µL, 1.0 mmol) and (2-Fluorocyclopentyl)methanamine (141 mg, 1.2 mmol).

-

Solvent and Catalyst Addition: Add 1,2-dichloroethane (10 mL) followed by glacial acetic acid (63 µL, 1.1 mmol). Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes to facilitate iminium ion formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in small portions over 5 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. Ketone reactions are often slower than aldehyde reactions; allow for 12-48 hours. Monitor progress by LC-MS.

-

Workup and Purification: Follow steps 5-8 as described in Protocol 1.

Section 3: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inefficient imine/iminium formation. 2. Deactivated reducing agent. 3. Amine is protonated (pH too low). | 1. For ketones, add 1-2 equivalents of acetic acid.[10] Consider pre-stirring the carbonyl and amine for 30-60 minutes before adding the reductant. 2. Use fresh NaBH(OAc)₃ from a sealed container. 3. Ensure no strong acids are present. The reaction is self-buffering but sensitive to external acids. |

| Significant Starting Material Remaining | 1. Reaction not yet complete. 2. Insufficient reducing agent. | 1. Allow the reaction to stir for a longer duration (up to 48 hours). 2. Add an additional portion (0.3-0.5 equivalents) of NaBH(OAc)₃ and continue stirring. |

| Formation of Dialkylated Side Product | The secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine. | This is more common with aldehydes and primary amines.[10] Use a slight excess of the primary amine (1.1-1.5 eq). Alternatively, adopt a two-step (indirect) procedure: pre-form the imine in methanol, then add NaBH₄ for the reduction.[10][12] |

| Reduction of Carbonyl Starting Material | The reducing agent is too reactive or conditions are too acidic. | NaBH(OAc)₃ is highly selective, so this is rare.[10] If using NaBH₃CN, ensure the pH is maintained between 6-8.[10] If using NaBH₄, add it only after imine formation is complete.[4] |

References

-

Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search5

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862). ACS Publications10

-

Sodium triacetoxyborohydride. Organic Chemistry Portal11

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886). ACS Publications6

-

Sodium Triacetoxyborohydride. Sigma-AldrichLink

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359). ACS Publications7

-

Reductive Amination Reaction. Boston University OpenBU19

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI9

-

Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies8

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed12

-

Sodium triacetoxyborohydride. Wikipedia13

-

Reductive Amination. Organic Chemistry Tutor1

-

How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage16

-

Borch Reductive Amination. Alfa Chemistry14

-

Is there an easy way to purify organic amines?. Biotage17

-

Sodium Cyanoborohydride. Common Organic Chemistry20

-

N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Russian Chemical Reviews21

-

Borch Reductive Amination. Chem-Station International Edition15

-

Reductive Amination, and How It Works. Master Organic Chemistry4

- Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(8), 9714–9723). National Institutes of Health22

-

HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO23

-

Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis18

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications24

-

Fluorinated Amines. Alfa Chemistry25

-

Sodium cyanoborohydride. Organic Chemistry Portal26

-

Synthesis and Applications of Fluorinated -Amino Acids. Princeton University27

-

Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications28

-

Sodium Cyanoborohydride. G-BiosciencesLink

- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal29

-

Application Note – Reductive Amination. Synple Chem3

-

Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. National Institutes of Health30

-

Reductive Amination | Synthesis of Amines. YouTube31

-

Reductive amination. Wikipedia32

-

Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv33

-

Reductive Amination. YouTube34

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 16. biotage.com [biotage.com]

- 17. biotage.com [biotage.com]

- 18. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 19. DSpace [open.bu.edu]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 23. teledynelabs.com [teledynelabs.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Sodium cyanoborohydride [organic-chemistry.org]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

- 28. publications.hse.ru [publications.hse.ru]

- 29. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 30. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. Reductive amination - Wikipedia [en.wikipedia.org]

- 33. chemrxiv.org [chemrxiv.org]

- 34. youtube.com [youtube.com]

Application Notes & Protocols for (2-Fluorocyclopentyl)methanamine Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Cycloalkylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, conformational preference, metabolic stability, and binding affinity to its biological target.[2][3][4] The introduction of fluorinated motifs can lead to improved potency, selectivity, and pharmacokinetic profiles.[3]

(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated cycloalkylamine that serves as a valuable building block in drug discovery. The cyclopentylmethanamine scaffold itself is a bioisostere for the phenyl ring, offering a three-dimensional structure that can explore chemical space more effectively than its planar aromatic counterpart.[5] The addition of a fluorine atom to this scaffold introduces unique stereoelectronic properties that can be exploited by medicinal chemists to fine-tune the developability of new chemical entities.

These application notes will provide an overview of the synthesis, characterization, and potential applications of (2-Fluorocyclopentyl)methanamine hydrochloride, along with generalized protocols for its use in a medicinal chemistry setting.

Synthesis and Characterization

While specific synthetic routes for (2-Fluorocyclopentyl)methanamine hydrochloride are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for related fluorinated cycloalkylamines.[6] A general approach often involves the introduction of fluorine via nucleophilic or electrophilic fluorinating agents at a key step in the synthetic sequence of the cyclopentane ring system.

A. Proposed General Synthetic Workflow

The synthesis of fluorinated cyclopentylamines can be approached through various strategies, including the fluorination of a cyclopentanone precursor followed by reductive amination, or the construction of the fluorinated cyclopentane ring through cycloaddition reactions.

Caption: Proposed general synthetic workflow for (2-Fluorocyclopentyl)methanamine hydrochloride.

B. Characterization

The structural confirmation and purity assessment of (2-Fluorocyclopentyl)methanamine hydrochloride would typically involve a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, with coupling patterns influenced by the fluorine atom. A characteristic multiplet for the CH-F proton and signals for the CH₂-NH₂ group. |

| ¹³C NMR | A signal for the carbon bearing the fluorine atom, exhibiting a large one-bond C-F coupling constant. Other signals for the cyclopentyl ring carbons and the CH₂-NH₂ carbon. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base, (2-Fluorocyclopentyl)methanamine. |

| HPLC/UPLC | A single major peak indicating the purity of the compound.[7] |

Handling and Storage

(2-Fluorocyclopentyl)methanamine hydrochloride is typically a solid that is more stable and soluble in polar solvents, particularly water, compared to its free base form.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, temperatures of 2-8°C are recommended.[9]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust.

Applications in Medicinal Chemistry

Fluorinated cycloalkylamines like (2-Fluorocyclopentyl)methanamine hydrochloride are valuable building blocks for the synthesis of novel therapeutic agents across various disease areas.

A. As Bioisosteres for Phenyl Rings

The bicyclo[1.1.1]pentane (BCP) core, a related strained ring system, has been successfully used as a mimic of the para-substituted benzene ring in drug design.[5] Similarly, the cyclopentyl scaffold offers a non-planar alternative to the flat aromatic ring, which can lead to improved solubility and metabolic stability. The fluorine atom can further modulate the electronic properties to mimic those of a substituted phenyl ring.

B. In the Design of CNS-Active Agents

Related fluorinated cyclopropylmethylamine derivatives have been identified as selective serotonin 2C (5-HT2C) receptor agonists.[10] This suggests that (2-Fluorocyclopentyl)methanamine hydrochloride could be a valuable starting point for the discovery of novel central nervous system (CNS) therapeutics.

C. As Scaffolds for Protease Inhibitors and Other Therapeutic Areas

Fluorinated amino acids and their derivatives have been incorporated into a variety of bioactive compounds, including protease inhibitors, anticancer agents, and antifungal agents.[11] The unique conformational constraints and electronic properties imparted by the fluorine atom can lead to enhanced binding affinity and selectivity for the target protein.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of (2-Fluorocyclopentyl)methanamine hydrochloride in a medicinal chemistry research setting.

A. Protocol for Amide Coupling

This protocol describes a standard procedure for coupling (2-Fluorocyclopentyl)methanamine hydrochloride with a carboxylic acid to form an amide bond, a common reaction in drug synthesis.

-

Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent , such as HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add (2-Fluorocyclopentyl)methanamine hydrochloride (1.0 eq) and an additional equivalent of DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion , quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography or preparative HPLC.

Caption: General workflow for an amide coupling reaction.

B. Protocol for a Representative Radioligand Binding Assay

This protocol provides a general framework for evaluating the binding affinity of a compound derived from (2-Fluorocyclopentyl)methanamine hydrochloride to a G-protein coupled receptor (GPCR), such as a serotonin receptor. This is a common assay in early-stage drug discovery.

-

Prepare cell membranes from a cell line stably expressing the target receptor.[12]

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Prepare a dilution series of the test compound (derived from (2-Fluorocyclopentyl)methanamine hydrochloride) in the assay buffer.

-

In a 96-well plate , add the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and the test compound at various concentrations.

-

For non-specific binding , add a high concentration of a known unlabeled ligand to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This can then be used to calculate the binding affinity (Ki).

Caption: General workflow for a radioligand binding assay.

Conclusion

(2-Fluorocyclopentyl)methanamine hydrochloride represents a valuable and versatile building block for medicinal chemists. The strategic incorporation of the fluorocyclopentyl motif can lead to the discovery of novel drug candidates with improved pharmacological profiles. The protocols and information provided herein offer a foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

-

Cho, S. J., Jensen, N. H., Kurome, T., Kadari, S., Manzano, M. L., Malberg, J. E., ... & Kozikowski, A. P. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8468–8483. [Link]

-

Li, Y., & Hu, J. (2015). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release... Angewandte Chemie International Edition, 54(4), 1238-1242. [Link]

-

Wang, J., Li, Y., & Wang, B. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2829. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics, 13(5), 123-130. [Link]

-

Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3049-3062. [Link]

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2047-2074. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Sarris, K. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

-

Singh, R. P., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2351. [Link]

-

Kim, H. J., Lee, J. H., Choi, Y., Kim, M., & Jeong, L. S. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 587-599. [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-fluorocyclopropyl)methanamine hydrochloride. Retrieved from [Link]

-

Michigan State University. (2020). Methoximation and trimethylsilylation of amino acids and organic acids for GC/MS analysis. Retrieved from [Link]

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., ... & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

-

Voica, C., & Cîrcu, V. (2023). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Separations, 10(2), 118. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdspdb.unc.edu [pdspdb.unc.edu]

Strategic Coupling of (2-Fluorocyclopentyl)methanamine: Protocols for Discovery and Scale

Executive Summary & Chemical Profile[1]

Target Molecule: (2-Fluorocyclopentyl)methanamine

Role: Bioisosteric building block; modulation of pKa and lipophilicity (

The incorporation of fluorine into saturated cyclic systems is a high-value strategy in modern medicinal chemistry.[1] (2-Fluorocyclopentyl)methanamine offers a unique vector for optimization: the fluorine atom at the C2 position of the cyclopentyl ring exerts a strong gauche effect , potentially locking the ring into specific conformations that can enhance binding affinity.[1] Furthermore, the electron-withdrawing nature of the fluorine lowers the pKa of the primary amine (estimated pKa ~9.5 vs. ~10.5 for the non-fluorinated analog), subtly altering the physicochemical profile of the resulting amide.[1]

This guide provides authoritative protocols for coupling this amine to carboxylic acids, addressing the specific challenges of stereochemical integrity and reactivity.

Chemical Structure & Reactivity Analysis

-

Nucleophilicity: Moderate to High.[1] While the

-fluorine (relative to the nitrogen) exerts an inductive electron-withdrawing effect ( -

Stereochemistry: The building block typically exists as cis or trans diastereomers.[1] Preserving the relative stereochemistry of the ring and the absolute configuration of the carboxylic acid partner is paramount.

-

Risk Factors:

-

HF Elimination: Under forcing basic conditions at high temperatures, there is a theoretical risk of elimination to form a cyclopentenyl alkene, though this is rare under standard coupling conditions.

-

Epimerization: If the carboxylic acid partner has an

-chiral center, over-activation can lead to racemization.[1]

-

Reagent Selection Matrix

Choose the coupling system based on your project phase and substrate sensitivity.[1]

| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | EDC / Oxyma |

| Primary Use | Discovery / HTS / Difficult Acids | Scale-up / Process Chemistry | Cost-sensitive / Standard |

| Coupling Speed | Very Fast (< 1 h) | Moderate (1–12 h) | Slow to Moderate (2–16 h) |

| Epimerization Risk | Low (if controlled) | Lowest | Low |

| Purification | Requires chromatography (removes urea/HOAt) | Simple aqueous wash | Aqueous wash possible |

| Atom Economy | Poor | Good | Moderate |

| Cost | High | Moderate | Low |

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol.

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on substrate chirality and reaction scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), valuable acids, and ensuring completion for SAR studies.[1]

Reagents:

-

(2-Fluorocyclopentyl)methanamine (HCl salt) (1.2 equiv)

-

HATU (1.1 – 1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

-

Solvent: DMF (anhydrous) or DMAc.[1]

Step-by-Step:

-

Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration), add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

-

Pre-stir: Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange (formation of the activated ester).

-

Amine Addition: Add (2-Fluorocyclopentyl)methanamine HCl salt (1.2 equiv) followed by an additional portion of DIPEA (1.5 equiv) to ensure the amine is desalted.

-

Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[1][3][4]

-

Workup:

-

Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH).[1]

Expert Insight: HATU is extremely potent.[1] If the acid is chiral, cool the activation step to 0°C to minimize racemization, although T3P is preferred for such cases [1].

Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Scale-up (>1 g), chiral acids, and avoiding column chromatography.[1]

Reagents:

-

(2-Fluorocyclopentyl)methanamine (HCl salt) (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)[1]

-

Solvent: EtOAc, 2-MeTHF, or DCM.[1]

Step-by-Step:

-

Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and solvent (EtOAc is preferred for green chemistry; 0.2 M).

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Pyridine acts as both base and acylation catalyst.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

-

Reaction: Allow to warm to RT and stir. Reaction times may vary (2–12 hours).[1]

-

Self-Validating Workup:

-

Isolation: Dry and concentrate. Often yields pure amide without chromatography.[1]

Mechanism & Causality: T3P forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonate, which is completely removed during the aqueous washes, eliminating the need for silica gel chromatography in many cases [2].

Figure 2: T3P coupling workflow highlighting the aqueous purification strategy.[1]

Protocol C: Cost-Effective Standard (EDC/Oxyma)

Best for: Routine synthesis where reagent cost is a factor.[1]

Reagents:

-

Amine HCl salt (1.1 equiv)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (1.1 equiv) (Safer replacement for HOBt)

-

Base: DIPEA or TEA (2.5 equiv)

-

Solvent: DCM or DMF.[1]

Step-by-Step:

-

Dissolve Acid (1.0 equiv) and Oxyma (1.1 equiv) in DCM.

-

Add EDC[1]·HCl (1.2 equiv) and stir for 15 min to form the active ester.

-

Add Amine HCl salt (1.1 equiv) and DIPEA (2.5 equiv).

-

Stir overnight at RT.

-

Standard aqueous workup (Acid/Base washes).[1]

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Corrective Action |

| Low Yield | Amine HCl salt not fully neutralized.[1] | Increase base (DIPEA) to 4.0–5.0 equiv. Ensure amine solubility. |

| Racemization | Over-activation of chiral acid.[1] | Switch to Protocol B (T3P) with Pyridine at 0°C. Avoid HATU.[1] |

| Impurity: Guanidinylation | HATU reacting with amine directly.[1][3] | Ensure Acid + HATU + Base are pre-mixed before adding the amine (Protocol A, Step 1). |

| HF Elimination | High temperature + Strong Base.[1] | Keep reaction < 40°C. Avoid inorganic bases (NaOH, KOH) if possible. |

Stereochemical Integrity

The (2-fluorocyclopentyl)methanamine building block has two chiral centers.[1]

-

Cis-isomer: Fluorine and methanamine on the same face.[1]

-

Trans-isomer: Fluorine and methanamine on opposite faces.[1] Ensure you are using the correct diastereomer (or racemate) as supplied. The coupling conditions described above (RT, mild bases) will not scramble the stereocenters on the cyclopentyl ring itself.

References

-

Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Patterson, E. A., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Sensitive Amines."[1] Organic Process Research & Development, 15(6), 1358–1361.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][5][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

-

Enamine Building Blocks. "Fluorine-Substituted Building Blocks."

Sources

- 1. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 2. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Building Blocks Catalog - Enamine [enamine.net]

- 5. Lab Reporter [fishersci.se]

- 6. peptide.com [peptide.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. hepatochem.com [hepatochem.com]

- 9. researchgate.net [researchgate.net]

- 10. jpt.com [jpt.com]

Topic: High-Purity Desalting of (2-Fluorocyclopentyl)methanamine Hydrochloride for Pharmaceutical Research and Development

An Application Note and Protocol Guide

Abstract

(2-Fluorocyclopentyl)methanamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. It is commonly supplied as a hydrochloride salt to enhance its stability and handling. However, for many downstream applications, such as nucleophilic reactions or certain biological assays, the presence of the hydrochloride salt is undesirable. This necessitates a robust and efficient desalting procedure to isolate the free amine. This guide provides two detailed, field-proven protocols for the desalting of (2-Fluorocyclopentyl)methanamine hydrochloride: a classical Liquid-Liquid Extraction (LLE) method and a more modern Solid-Phase Extraction (SPE) technique using a strong cation exchange (SCX) cartridge. We will explore the chemical principles behind each method, offer step-by-step instructions, and provide a comparative analysis to guide researchers in selecting the optimal procedure for their specific needs.

Introduction: The Rationale for Desalting Fluorinated Amines

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorine atom in (2-Fluorocyclopentyl)methanamine, for instance, can significantly influence the molecule's conformational preferences and electronic properties. A critical physicochemical parameter affected by fluorination is the basicity (pKa) of the proximal amine group, which is universally decreased by the electron-withdrawing nature of fluorine.[1]